4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a pyrrol-2-one core, fluorinated aromatic rings, and a furan moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid, 2-fluorobenzaldehyde, and furan-2-carboxaldehyde.
Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions such as esterification, Friedel-Crafts acylation, and aldol condensation.
Cyclization and Functionalization: The intermediates undergo cyclization reactions to form the pyrrol-2-one core. Subsequent functionalization steps introduce the furan and fluorinated aromatic groups.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvent systems, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Cyclization: The furan and pyrrol-2-one moieties can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: The unique structural features of the compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)benzoic acid
- 5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 3-fluoro-4-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H17F2NO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO5/c1-30-18-9-8-13(11-17(18)25)21(27)19-20(15-6-2-3-7-16(15)24)26(23(29)22(19)28)12-14-5-4-10-31-14/h2-11,20,27H,12H2,1H3/b21-19- |
InChI Key |
DNBKXASGQUOYLH-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)O)F |
Origin of Product |
United States |
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